4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride
Overview
Description
4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride, also known as MAMBA hydrochloride, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a derivative of benzoic acid and is commonly used in the synthesis of various compounds for pharmacological and biological studies. In
Scientific Research Applications
Chemical Synthesis and Derivatives
The compound is utilized in various chemical synthesis processes. For instance, it can undergo aminolysis and hydrolysis reactions, which are crucial in the creation of novel chromones. These reactions can lead to the development of amino-acid derivatives, with applications in diverse areas of chemistry and biochemistry (Jones, 1981).
Synthesis of Radiochemical Compounds
This chemical also plays a role in the synthesis of radiochemical compounds, like in the creation of 14C-batanopride. Such compounds are essential in medical research, particularly in drug development and pharmacokinetics studies (Standridge & Swigor, 1991).
Amino Acid Derivatives
It's used to create new amino acid derivatives. This is significant in the study of amino acids, proteins, and their derivatives, which are fundamental to understanding biological processes (Riabchenko et al., 2020).
Material Science Applications
In material science, benzoic acid derivatives, including those similar to the compound , are used for doping polyaniline, which is a conductive polymer. Such applications are critical in the development of new materials with specific electrical properties (Amarnath & Palaniappan, 2005).
properties
IUPAC Name |
4-[[methyl(prop-2-enyl)amino]methyl]benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-3-8-13(2)9-10-4-6-11(7-5-10)12(14)15;/h3-7H,1,8-9H2,2H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGETVBJAUQHXSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)CC1=CC=C(C=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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